An In-depth Technical Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-(2-thienyl)ethanimidamide hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Although not extensively characterized in publicly available literature, its structural motifs—a thiophene ring and an ethanimidamide group—suggest a rich chemical profile and diverse application landscape. This document outlines a robust synthetic pathway, predicts key chemical and physical properties based on analogous structures, details expected analytical characteristics, and discusses potential applications informed by the known bioactivity of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.
Introduction: The Scientific Rationale
The intersection of thiophene and amidine functionalities presents a compelling case for chemical exploration. Thiophene and its derivatives are well-established bioisosteres of benzene, often introduced into drug candidates to modulate physicochemical properties and enhance biological activity.[1][2] The thiophene ring is found in numerous approved drugs, where it contributes to favorable pharmacokinetics and target engagement.[1][2][3] The aromatic nature of thiophene allows it to participate in π-stacking interactions with biological targets, while the sulfur atom can engage in hydrogen bonding and other polar interactions, thereby refining binding profiles.[4]
The amidine group, particularly in its protonated hydrochloride salt form, is a strong hydrogen bond donor and can engage in crucial electrostatic interactions with biological targets such as serine proteases.[5] This functional group is a key feature in many enzyme inhibitors and other bioactive molecules. The combination of these two moieties in 2-(2-thienyl)ethanimidamide hydrochloride suggests a molecule with potential for high binding affinity and specificity towards various biological targets.
This guide provides a foundational understanding of this promising, yet under-documented, chemical entity. By leveraging data from close structural analogs and established chemical principles, we present a detailed profile to facilitate further research and development.
Predicted Physicochemical Properties
Direct experimental data for 2-(2-thienyl)ethanimidamide hydrochloride is scarce. However, we can extrapolate key properties from its constituent parts and from the well-characterized analog, 2-phenylethanimidamide hydrochloride.[6]
| Property | Predicted Value / Information | Rationale / Reference |
| Molecular Formula | C₆H₉ClN₂S | Based on chemical structure |
| Molecular Weight | 176.67 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic bases |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. Thiophene itself is soluble in alcohols and ether.[1] |
| pKa (of the conjugate acid) | ~10-11 | Estimated based on the pKa of similar acyclic amidinium ions. |
| Stability | Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions to the corresponding amide or carboxylic acid ester. | Amidine salts are generally stable but can be susceptible to hydrolysis. |
| Melting Point | >150 °C (with decomposition) | Estimated based on similar small molecule hydrochloride salts. |
Synthesis and Mechanism
The most direct and established route to synthesize amidine hydrochlorides from nitriles is the Pinner reaction.[7][8] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by reaction with ammonia.
The proposed synthesis of 2-(2-thienyl)ethanimidamide hydrochloride begins with the commercially available precursor, 2-(2-thienyl)acetonitrile.
2-(2-Thienyl)acetonitrile is a known intermediate in the synthesis of pharmaceuticals.[9] Several methods for its preparation have been reported, including the reaction of 2-chloromethylthiophene with sodium cyanide.[9][10]
The Pinner reaction proceeds in two main stages: the formation of an imidate ester hydrochloride (a Pinner salt), followed by aminolysis to the amidine hydrochloride.[7]
Experimental Protocol: Synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride
Step 1: Formation of the Pinner Salt (Ethyl 2-(2-thienyl)ethanimidate hydrochloride)
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube (filled with CaCl₂), and a low-temperature thermometer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Reagents: Anhydrous diethyl ether is added to the flask, followed by equimolar amounts of 2-(2-thienyl)acetonitrile and anhydrous ethanol.
-
Reaction: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10°C.
-
Isolation: As the reaction proceeds, the Pinner salt will precipitate as a white solid. After the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR), the reaction mixture is allowed to stand at low temperature to complete precipitation. The solid is then collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Causality: The use of anhydrous conditions is critical, as any water present will hydrolyze the intermediate imidate to an ester.[7] Gaseous HCl serves as both the catalyst and the source of the hydrochloride salt.[11] Low temperatures are necessary to prevent the thermodynamically unstable imidate salt from eliminating to an amide and alkyl chloride.[7]
Step 2: Aminolysis to 2-(2-Thienyl)ethanimidamide hydrochloride
-
Setup: The isolated Pinner salt is suspended in a suitable anhydrous solvent, such as ethanol, in a clean, dry flask.
-
Reagent Addition: The suspension is cooled in an ice bath, and a solution of anhydrous ammonia in ethanol is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at room temperature until the conversion is complete (monitored by TLC or ¹H NMR).
-
Work-up and Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure 2-(2-thienyl)ethanimidamide hydrochloride.
The mechanism of the Pinner reaction involves the activation of the nitrile by protonation, followed by nucleophilic attack by the alcohol.
Caption: Mechanism of the Pinner reaction for amidine synthesis.
The overall experimental workflow can be visualized as a two-stage process.
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
The structure and purity of the synthesized 2-(2-thienyl)ethanimidamide hydrochloride would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thienyl ring protons, typically in the aromatic region (δ 6.5-8.0 ppm), with coupling constants indicative of their relative positions.[12] A singlet for the methylene (-CH₂-) protons adjacent to the thiophene ring would be expected, along with broad signals for the -NH₂ protons of the amidinium group, which may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the amidinium carbon (C=N⁺). The chemical shifts of the thiophene carbons are influenced by the substituent.[13]
-
-
Infrared (IR) Spectroscopy:
-
A strong, broad absorption band in the region of 3400-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₂⁺ group.
-
A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium ion.
-
Characteristic bands for the C-H and ring stretching vibrations of the thiophene ring.[14]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the parent cation [M-Cl]⁺ at m/z corresponding to the free base (C₆H₈N₂S).
-
-
Elemental Analysis:
-
Combustion analysis should yield percentages of C, H, N, S, and Cl that are in close agreement with the calculated values for the molecular formula C₆H₉ClN₂S.
-
Chemical Reactivity and Stability
-
Reactivity of the Thiophene Ring: The thiophene ring is aromatic but more reactive towards electrophilic substitution than benzene.[15][16] Reactions such as halogenation, nitration, and acylation will preferentially occur at the 5-position of the thiophene ring, as the 2-substituent directs incoming electrophiles to this position.
-
Reactivity of the Ethanimidamidium Group: The C=N double bond is susceptible to nucleophilic attack, although this reactivity is lower in the protonated form. The primary reactivity of interest is its ability to act as a bidentate hydrogen bond donor in molecular recognition events.
-
Hydrolytic Stability: As a salt of a strong acid (HCl) and a weak base, the compound will be most stable in mildly acidic aqueous solutions. In neutral or alkaline solutions, it will exist in equilibrium with its free base form. Prolonged exposure to strong acids or bases will lead to hydrolysis, first to 2-(2-thienyl)acetamide and subsequently to 2-(2-thienyl)acetic acid.
-
Storage: The compound should be stored in a cool, dry place, under an inert atmosphere to prevent moisture uptake and potential degradation.[17]
Safety and Handling
No specific safety data exists for 2-(2-thienyl)ethanimidamide hydrochloride. However, based on the known hazards of analogous amidine hydrochlorides and the precursor 2-(2-thienyl)acetonitrile, the following precautions are advised.[17][18][19]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[17][18]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[17][18]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[17][18]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[17][18]
-
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Avoid inhalation of dust and contact with skin and eyes.[17][19]
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Potential Applications in Drug Development
The structural features of 2-(2-thienyl)ethanimidamide hydrochloride make it an attractive scaffold for medicinal chemistry programs.
-
Enzyme Inhibition: The positively charged amidinium group is an excellent mimic of a protonated arginine side chain and can effectively target the active sites of enzymes that process arginine-containing substrates, such as serine proteases (e.g., thrombin, trypsin).[5]
-
Antimicrobial Agents: Both thiophene and amidine moieties are present in various compounds with demonstrated antibacterial and antifungal activities.[1][3][5] The combination could lead to novel antimicrobial agents.
-
Anticancer Therapeutics: Thiophene derivatives have been investigated as anticancer agents, acting through various mechanisms.[1][3][20] The amidine group could further enhance binding to target proteins implicated in cancer pathways.
-
Scaffold for Library Synthesis: This molecule serves as a versatile building block. The thiophene ring can be further functionalized, and the amidine group can be N-substituted to create a library of analogs for screening against a wide range of biological targets.
Conclusion
2-(2-Thienyl)ethanimidamide hydrochloride represents a molecule of significant synthetic and medicinal interest. While direct experimental data is limited, a comprehensive profile can be constructed through an understanding of its constituent functional groups and by drawing parallels with well-documented analogs. This guide provides a robust framework for its synthesis via the Pinner reaction, predicts its key physicochemical and spectroscopic properties, and outlines its potential as a valuable scaffold in drug discovery. The information presented herein is intended to serve as a catalyst for further investigation into the chemical and biological properties of this promising compound.
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